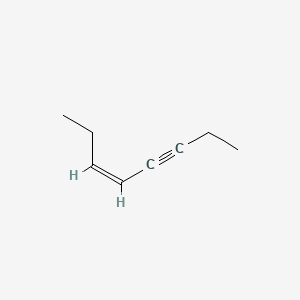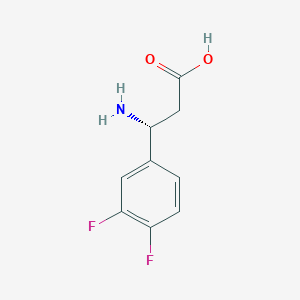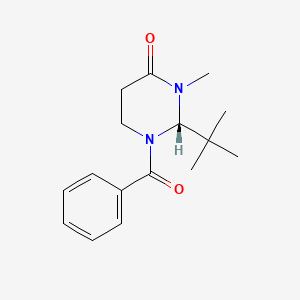![molecular formula C11H18F3N3O B11748387 (3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748387.png)
(3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both an ethoxypropyl group and a pyrazolylmethyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both aliphatic and aromatic systems, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the trifluoromethyl group. The ethoxypropyl group is then attached through a series of substitution reactions. The final step involves the formation of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, (3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to modulate specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various applications, including the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- (3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 3-ethoxypropylamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile and valuable compound for various applications.
Properties
Molecular Formula |
C11H18F3N3O |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
3-ethoxy-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H18F3N3O/c1-3-18-6-4-5-15-7-9-8-17(2)16-10(9)11(12,13)14/h8,15H,3-7H2,1-2H3 |
InChI Key |
JGAUYOGSEXXQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CN(N=C1C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11748317.png)
![3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11748335.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748343.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748350.png)
![5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11748351.png)
![[4-(6-Phenylpyridin-2-yl)phenyl]boronic acid](/img/structure/B11748352.png)


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11748364.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748366.png)
![(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one](/img/structure/B11748372.png)

![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B11748383.png)
